REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[CH:7]2.[Cl-].[Al+3].[Cl-].[Cl-].[C:17](OC(=O)C)(=[O:19])[CH3:18]>ClC1C=CC=CC=1Cl>[C:17]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:12])[NH:10]2)(=[O:19])[CH3:18] |f:1.2.3.4|
|
Name
|
|
Quantity
|
32.24 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC(NC12)=O
|
Name
|
|
Quantity
|
93.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 30 minutes at 20-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the addition funnel is rinsed with a small amount of 1,2-dichlorobenzene
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to IT=80 IC
|
Type
|
CUSTOM
|
Details
|
while purging the head-space with a stream of nitrogen. HCl evolution
|
Type
|
CUSTOM
|
Details
|
IT=40° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1 hour at IT=80° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to IT=90° C.
|
Type
|
ADDITION
|
Details
|
poured hot (90 ° C.) over water (645 mL)
|
Type
|
ADDITION
|
Details
|
Water (100 mL) is added in the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
After 15 minutes at reflux temperature
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
the suspension is added to the previous quench suspension
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained for 15 minutes at IT=80° C.
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The yellow product is rinsed with water (2×200 mL, 50° C.)
|
Type
|
TEMPERATURE
|
Details
|
the suspension is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled down to IT=20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product is washed with acetic acid/water 1/1 (60 mL)
|
Type
|
WASH
|
Details
|
washed with water (5×100 mL)
|
Type
|
CUSTOM
|
Details
|
before being dried at 70° C. under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |